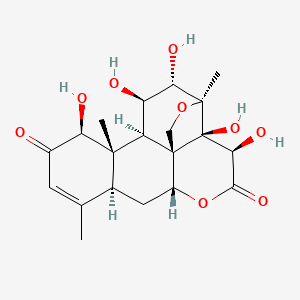
Bentazon
Overview
Description
Bentazon is a chemical manufactured by BASF Chemicals for use in herbicides . It is categorized under the thiadiazine group of chemicals . It is a selective herbicide as it only damages plants unable to metabolize the chemical . It is considered safe for use on various crops and lawns .
Synthesis Analysis
Two applied synthesis techniques of this compound were introduced . DMF was used as the solvent of o-amino-benzoyl isopropylamine preparation .Molecular Structure Analysis
This compound has a chemical formula of C10H12N2O3S . The salt NaBtz·1.75H2O, widely used as a water-soluble salt of this compound for the manufacturing of agrochemicals, was also synthesized and structurally characterized .Chemical Reactions Analysis
This compound controls weeds by inhibiting photosynthesis . It binds to a protein in photosystem II . Herbicides in sites-of-action groups 5 and 7 bind to different sites on this same protein .Physical and Chemical Properties Analysis
This compound has a high durability in soil and an exceptionally low biodegradability . It is highly soluble in water . It is not likely to be persistent in soil systems but may be persistent in water under certain conditions .Scientific Research Applications
1. Effects on Spermatogenesis in Mice
- Bentazon does not impair spermatogenesis when administered in low doses. Histopathological analysis showed no significant difference in the frequency of defective tubules in treated animals compared to controls. Additionally, the spermatocytes/spermatids ratio remained unaffected. However, alterations were noted in the frequency of certain stages of the cycle of the seminiferous epithelium in both adult mice and mice exposed in utero (Garagna et al., 2005).
2. Molecular Mechanisms of this compound Detoxification in Rice
- This compound affects photosynthesis efficiency and electron transfer in rice, but rice plants exhibit strong resistance due to the induction of CYP81A6, which aids in herbicide detoxification. Proteomic analyses indicate that this compound suppresses photosynthesis processes and impacts carbohydrate metabolism and ATP synthesis. Additionally, stress response proteins are induced in response to this compound (Fang et al., 2015).
3. Impact on Soil Nitrification and Microbial Populations
- This compound can retard soil nitrification, with this effect increasing with the dosage. The herbicide also impacts soil microbial populations, leading to a decrease in total bacterial populations and an increase in fungal populations (Kang, 1978).
4. Effect on Marine Diatom Chaetoceros gracilis
- This compound impacts the common diatom Chaetoceros gracilis in marine ecosystems. It inhibits photosystem II and increases cellular volume, pigment content, ATP synthesis, rates of photosynthesis and respiration, and TBARS formation, suggesting that pigments cannot be used as biomarkers of toxicity in this context (Hourmant et al., 2009).
5. This compound's Mode of Action on Photosynthesis
- This compound inhibits the Hill reaction in isolated chloroplasts andrapidly inhibits photosynthetic CO2 fixation in susceptible plants. Its herbicidal effects develop slowly, indicating that inhibition of photosynthesis is a key mode of action. The slow herbicidal effect is particularly noticeable when this compound is applied as a flooded-water treatment in rice fields (Mine & Matsunaka, 1975).
6. This compound Influence on Metabolic Processes in Bean Leaf Cells
- In studies involving enzymatically isolated leaf cells of red kidney bean, this compound at specific concentrations inhibited photosynthesis and RNA synthesis significantly. Higher concentrations also affected protein synthesis and lipid synthesis, with lipid synthesis being stimulated at lower concentrations (Al-Mendoufi & Ashton, 1984).
7. This compound in Water Treatment
- Zero-valent iron activation of persulfate for the oxidation of this compound in water was investigated, showing potential for controlling this compound-induced water pollution. This method proved effective in degrading this compound, with several factors such as ZVI concentration, persulfate dose, and pH affecting the treatment process (Wei et al., 2016).
8. This compound's Effect on Weed Management in Agrosilvopastoral Systems
- A study on the use of this compound for weed control in a consortium containing corn, palisadegrass, and other crops in agrosilvopastoral systems showed that this compound applications could effectively manage weed pressure. Different crop arrangements and this compound doses were evaluated for their impact on weed biomass and density (Dias et al., 2019).
Future Directions
The mid- and long-term implementation of sprinkler irrigation in combination with no-tillage could be considered a management system that is effective at reducing water contamination by bentazon in Mediterranean rice-growing agroecosystems . Further studies should be done in aid of discovering more tolerant soybean cultivars .
Mechanism of Action
Target of Action
Bentazone primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which plays a crucial role in the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
Bentazone acts by inhibiting photosynthesis at PSII . It competes for the QB binding site with plastoquinone, an essential electron transporter in PSII . This competition results in the inhibition of photosynthesis and the generation of oxidative stress in sensitive species .
Biochemical Pathways
The inhibition of photosynthesis at PSII by Bentazone disrupts the normal biochemical pathways in plants. This disruption leads to the suppression of CO2 assimilation, which is a critical process for plant growth and survival . In rice, the degradative pathways of Bentazone involve glycosylation, hydrolysis, acetylation, and conjugation processes .
Pharmacokinetics
This solubility suggests that Bentazone can be readily absorbed and distributed within the plant system. It is metabolized in plants, with tolerant genotypes metabolizing 80 to 90% of absorbed Bentazone within 24 hours .
Result of Action
The primary result of Bentazone’s action is the inhibition of plant growth. By inhibiting photosynthesis, Bentazone suppresses the plant’s ability to produce the energy needed for growth . This leads to growth stagnation and eventually, the plant dies . Bentazone can also cause genotoxicity and physiological disorders in non-targeted plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bentazone. Due to its high water solubility, Bentazone is mobile and may present a risk of leaching to groundwater . . Therefore, the environmental context plays a significant role in the effectiveness and impact of Bentazone.
Biochemical Analysis
Biochemical Properties
The biochemical role of Bentazone primarily involves its interaction with the photosynthetic process. It interferes with photosynthesis, which is a critical biochemical reaction in plants
Cellular Effects
The cellular effects of Bentazone are primarily observed in plant cells, where it disrupts the process of photosynthesis . This disruption can lead to a variety of downstream effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. The specific details of these impacts are not provided in the available resources.
Molecular Mechanism
The molecular mechanism of action of Bentazone involves its interference with the photosynthetic process in plant cells . It may bind to certain components of the photosynthetic machinery, leading to inhibition of this critical process. This can result in changes in gene expression and other downstream effects. The specific details of these binding interactions and their effects are not provided in the available resources.
Dosage Effects in Animal Models
Toxicokinetic studies performed on mice, rats, and rabbits indicate that Bentazone is rapidly and almost completely absorbed via the oral route (> 99%), and maximum blood concentrations of radioactivity are achieved in approximately 15 minutes at low doses (4 mg/kg bw) and by 1 hour at high doses (200 mg/kg bw) .
Transport and Distribution
Bentazone is rapidly and almost completely absorbed via the oral route in animal models, suggesting efficient transport and distribution within the body . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not provided in the available resources.
Properties
IUPAC Name |
2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMSMJKLGFBRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Record name | BENTAZONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50723-80-3 (hydrochloride salt) | |
| Record name | Bentazone [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025057890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023901 | |
| Record name | Bentazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALLINE POWDER. | |
| Record name | Bentazon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3821 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BENTAZONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility: xylene < 1 g/100 g (at 20 °C). /Technical bentazon/, In water, 500 mg/L at 20 °C, In water 570 mg/L (pH 7, 20 °C), In acetone 1507, ethanol 861, ethyl acetate 650, diethyl ether 616, chloroform 180, benzene 33, cyclohexane 0.2 (all in g/kg, 20 °C), Solubility at 20 °C in xylene <1 g/100g; cyclohexanone approx 18 g/100g, Solubility in water: none | |
| Record name | Bentazon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENTAZONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.41 at 20 °C | |
| Record name | Bentazon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000345 [mmHg], 4.05X10-8 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |
| Record name | Bentazon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3821 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bentazon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENTAZONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Inhibition of photosynthesis at photosystem II. | |
| Record name | Bentazon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals; tech. is an ochre-yellow solid [, White, crystalline powder | |
CAS No. |
25057-89-0 | |
| Record name | Bentazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25057-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bentazone [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025057890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-(1-methylethyl)-, 2,2-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bentazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bentazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4S7ZGZ9CT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bentazon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENTAZONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
139.7 °C, Decomposition temp: 200 °C, 137-139 °C | |
| Record name | Bentazon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3430 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BENTAZONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0828 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

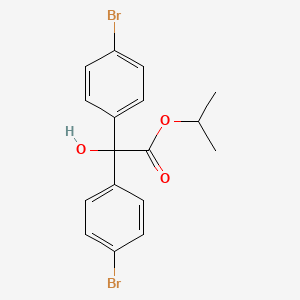


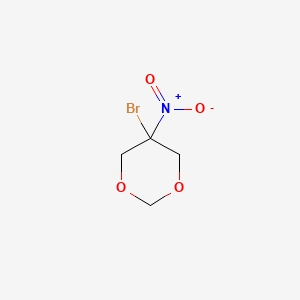




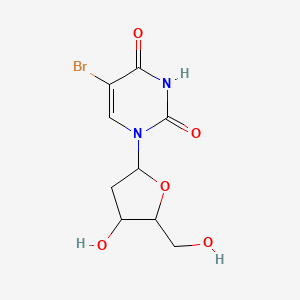
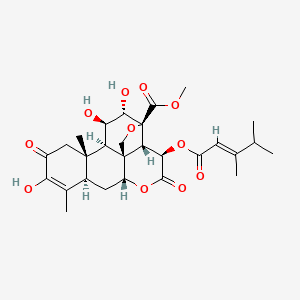
![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)
